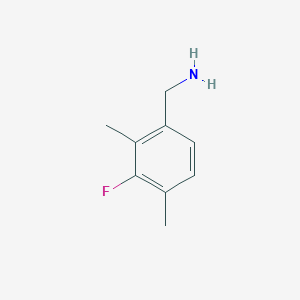

3-Fluoro-2,4-dimethylbenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Fluoro-2,4-dimethylbenzylamine is not directly detailed in the provided papers; however, related compounds and methodologies can offer insight into potential synthetic routes. For instance, the synthesis of 4-[(18)F]fluorobenzylamine ([(18)F]FBA) is achieved through a transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile ([(18)F]FBN), which could potentially be adapted for the synthesis of 3-Fluoro-2,4-dimethylbenzylamine by starting with an appropriately substituted fluorobenzonitrile . Additionally, the synthesis of various fluorinated compounds, such as 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions, involves multi-step reactions starting from no carrier added (nca) [18F]fluoride, indicating the complexity and the need for careful planning in the synthesis of fluorinated amines .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2,4-dimethylbenzylamine can be inferred to some extent from studies on similar compounds. For example, the rotational spectrum of 2-fluorobenzylamine reveals the presence of stable conformers influenced by intramolecular hydrogen bonding and the effects of fluorination on the molecule's flexibility and tunneling pathways . These findings suggest that the molecular structure of 3-Fluoro-2,4-dimethylbenzylamine would also be influenced by the presence of the fluorine atom and the substituents on the benzene ring, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of 3-Fluoro-2,4-dimethylbenzylamine can be speculated based on reactions involving similar fluorinated compounds. For instance, 2-(dimesitylboryl)benzylideneamines are synthesized through reactions of lithiated bromophenyl-dioxolane with dimesitylboron fluoride, followed by deprotection and reaction with aliphatic amines to afford the corresponding imines . This suggests that 3-Fluoro-2,4-dimethylbenzylamine could potentially participate in reactions with boron-containing reagents or form imines with aldehydes. Additionally, N,N-dimethylhydrazones derived from 2-fluoro-2-alkenals undergo [4 + 2] cycloaddition reactions to yield various fluorinated heterocycles , indicating that 3-Fluoro-2,4-dimethylbenzylamine might also be amenable to cycloaddition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Fluoro-2,4-dimethylbenzylamine are not directly reported, the properties of related fluorinated compounds can provide some context. The introduction of fluorine atoms typically affects the acidity, basicity, and overall polarity of a molecule, which in turn influences its solubility, boiling point, and other physical properties. The presence of fluorine can also enhance the stability of certain chemical bonds, making fluorinated compounds valuable in pharmaceuticals and materials science. The specific properties of 3-Fluoro-2,4-dimethylbenzylamine would need to be determined experimentally, but it is likely that the fluorine atom and methyl groups would confer unique characteristics compared to its non-fluorinated analogs.

科学的研究の応用

Photodehalogenation and Generation of Reactive Intermediates

Research by Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives, which can generate triplet and singlet phenyl cations and potentially benzyne. This process is significant in organic synthesis, providing pathways to diverse products and exploring the effects of substituents like SiMe3 and SnMe3 groups. The study indicated that such groups do not affect the primary dehalogenation except in specific fluorinated aniline derivatives, revealing insights into the stabilization of reactive intermediates and the control of chemical outputs through photostabilization, potentially applicable in designing less phototoxic fluorinated drugs (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012).

Radiosynthesis of Fluorinated Compounds

The radiosynthesis of fluorinated compounds, such as 3-[18F]fluoropropyl and 4-[18F]fluorobenzyl triarylphosphonium ions, demonstrates the relevance of fluorinated benzylamines in developing radiotracers for imaging and diagnostic purposes. These compounds were synthesized from [18F]fluoride in multi-step reactions, showing the potential of fluorinated benzylamines in medical research and their application in positron emission tomography (PET) imaging (Ravert, Madar, & Dannals, 2004).

Fluorophore Development for Biological Studies

The development of environmentally sensitive fluorophores for studying protein dynamics and interactions is another significant application. The fluorescent amino acid dansylalanine, which incorporates a dimethylaminobenzylamine structure, exemplifies this by being genetically encoded into proteins, allowing for the direct observation of protein folding, dynamics, and interactions in living cells. This approach opens new avenues for bioimaging and understanding protein functions at the molecular level (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

特性

IUPAC Name |

(3-fluoro-2,4-dimethylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFFWNJXMICQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CN)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2523355.png)

![N-(3-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2523356.png)

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)

![3-(4-fluorophenyl)-1,7-diisobutyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2523366.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)